Cas no 2035001-16-0 (WNRNYZQROODJHI-CMDGGOBGSA-N)

WNRNYZQROODJHI-CMDGGOBGSA-N structure
WNRNYZQROODJHI-CMDGGOBGSA-N structure
Product name:WNRNYZQROODJHI-CMDGGOBGSA-N
CAS No:2035001-16-0
MF:C19H20FN3O2
MW:341.37940788269
CID:5926714
PubChem ID:119100455

WNRNYZQROODJHI-CMDGGOBGSA-N Chemical and Physical Properties

Names and Identifiers

    • WNRNYZQROODJHI-CMDGGOBGSA-N
    • 2-Propen-1-one, 1-[3-[(6-ethyl-5-fluoro-4-pyrimidinyl)oxy]-1-pyrrolidinyl]-3-phenyl-
    • AKOS026690753
    • (2E)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one
    • (E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one
    • (E)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-3-phenylprop-2-en-1-one
    • 2035001-16-0
    • F6478-3602
    • Inchi: 1S/C19H20FN3O2/c1-2-16-18(20)19(22-13-21-16)25-15-10-11-23(12-15)17(24)9-8-14-6-4-3-5-7-14/h3-9,13,15H,2,10-12H2,1H3
    • InChI Key: WNRNYZQROODJHI-UHFFFAOYSA-N
    • SMILES: C(N1CCC(OC2C(F)=C(CC)N=CN=2)C1)(=O)C=CC1=CC=CC=C1

Computed Properties

  • Exact Mass: 341.15395505g/mol
  • Monoisotopic Mass: 341.15395505g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 55.3Ų

Experimental Properties

  • Density: 1.251±0.06 g/cm3(Predicted)
  • Boiling Point: 552.8±50.0 °C(Predicted)
  • pka: 2.33±0.26(Predicted)

WNRNYZQROODJHI-CMDGGOBGSA-N Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6478-3602-15mg
(2E)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one
2035001-16-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F6478-3602-100mg
(2E)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one
2035001-16-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F6478-3602-10μmol
(2E)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one
2035001-16-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F6478-3602-5mg
(2E)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one
2035001-16-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F6478-3602-30mg
(2E)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one
2035001-16-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F6478-3602-20μmol
(2E)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one
2035001-16-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F6478-3602-50mg
(2E)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one
2035001-16-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F6478-3602-1mg
(2E)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one
2035001-16-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F6478-3602-10mg
(2E)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one
2035001-16-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F6478-3602-2μmol
(2E)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one
2035001-16-0 90%+
2μl
$57.0 2023-05-17

Additional information on WNRNYZQROODJHI-CMDGGOBGSA-N

Recent Advances in Chemical Biology and Pharmaceutical Research: Focus on 2035001-16-0 and WNRNYZQROODJHI-CMDGGOBGSA-N

The chemical compound 2035001-16-0 and the product WNRNYZQROODJHI-CMDGGOBGSA-N have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are part of a broader effort to develop novel therapeutic agents and explore their mechanisms of action. This research brief synthesizes the latest findings related to these entities, highlighting their potential applications and the scientific methodologies employed to study them.

Recent studies have identified 2035001-16-0 as a promising candidate for targeting specific biochemical pathways involved in disease progression. Its unique chemical structure allows it to interact with key enzymes and receptors, making it a valuable tool for both therapeutic development and basic research. Concurrently, WNRNYZQROODJHI-CMDGGOBGSA-N has been characterized as a derivative or related compound with enhanced stability and bioavailability, which could improve its efficacy in clinical settings.

One of the primary research objectives has been to elucidate the molecular interactions of 2035001-16-0 and WNRNYZQROODJHI-CMDGGOBGSA-N with their biological targets. Advanced techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry have been employed to determine their three-dimensional structures and binding affinities. These studies have provided critical insights into the structural determinants of their activity, paving the way for rational drug design.

In vitro and in vivo experiments have demonstrated the therapeutic potential of these compounds. For instance, 2035001-16-0 has shown potent inhibitory effects on a specific enzyme implicated in inflammatory diseases, while WNRNYZQROODJHI-CMDGGOBGSA-N has exhibited promising results in preclinical models of cancer. These findings suggest that both compounds could serve as leads for the development of new drugs, pending further validation and optimization.

The research community has also explored the pharmacokinetic and pharmacodynamic properties of these molecules. Studies have investigated their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their toxicity and safety margins. These investigations are crucial for translating laboratory findings into clinically viable treatments, ensuring that the compounds meet regulatory standards for human use.

Despite the progress made, several challenges remain. For example, the scalability of synthesizing 2035001-16-0 and WNRNYZQROODJHI-CMDGGOBGSA-N in large quantities needs to be addressed. Additionally, more comprehensive studies are required to fully understand their long-term effects and potential drug-drug interactions. Collaborative efforts between academia and industry will be essential to overcome these hurdles and advance these compounds through the drug development pipeline.

In conclusion, the latest research on 2035001-16-0 and WNRNYZQROODJHI-CMDGGOBGSA-N underscores their potential as innovative therapeutic agents. The integration of structural biology, biochemistry, and pharmacology has provided a solid foundation for their continued development. Future studies should focus on optimizing their properties and conducting rigorous clinical trials to evaluate their safety and efficacy in humans. This research brief serves as a valuable resource for professionals in the chemical biology and pharmaceutical fields, offering a concise yet comprehensive overview of current advancements.

Recommend Articles

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd